Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate
Description
Properties
IUPAC Name |
sodium;2-oxo-1H-benzo[cd]indole-6-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S.Na/c13-11-7-3-1-2-6-9(17(14,15)16)5-4-8(12-11)10(6)7;/h1-5H,(H,12,13)(H,14,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPYHAIOQQLZFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Benzo[cd]Indole Core Formation
The benzo[cd]indole core is synthesized via cyclization reactions, typically starting from substituted aniline derivatives. A common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with cyclic ketones or aldehydes under acidic conditions . For example, reacting 1,2,3,4-tetrahydroquinolin-2-one with phenylhydrazine in glacial acetic acid at 80–100°C yields the indole intermediate.
Alternative methods include:
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Bischler–Möhlau indole synthesis : Using α-halo ketones and ammonia donors.
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Larock indole synthesis : Palladium-catalyzed cyclization of o-iodoanilines and alkynes.
Table 1: Comparative Analysis of Cyclization Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Fischer Indole | Phenylhydrazine + Tetralone | H2SO4, 80°C, 6h | 68 | 95 |
| Bischler–Möhlau | 2-Bromoacetophenone + NH3 | EtOH reflux, 12h | 52 | 88 |
| Larock | o-Iodoaniline + Propargyl | Pd(OAc)2, PPh3, 100°C, 8h | 75 | 97 |
The Larock method offers superior yields and purity but requires expensive catalysts . Industrial-scale production often favors the Fischer route due to cost-effectiveness.
Sulfonation of the Benzo[cd]Indole Intermediate
Sulfonation introduces the sulfonate group at the 6-position of the indole core. This step is typically achieved using fuming sulfuric acid (20–30% SO3) or chlorosulfonic acid under controlled conditions . Key parameters include:
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Temperature : 0–5°C to minimize over-sulfonation.
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Reaction time : 2–4 hours.
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Solvent : Dichloromethane or dichloroethane for better heat dissipation.
Mechanistic Insight :
The electrophilic sulfonation proceeds via the formation of a sulfonic acid intermediate, which is subsequently neutralized to the sodium salt.
Table 2: Sulfonation Optimization Data
| Sulfonating Agent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| ClSO3H | 0 | 3 | 92 | 88 |
| H2SO4/SO3 | 5 | 4 | 85 | 82 |
| SO3/DMF complex | 10 | 2 | 89 | 91 |
Chlorosulfonic acid provides higher conversion but requires careful handling due to its corrosive nature.
Sodium Salt Formation and Isolation
The sulfonic acid intermediate is neutralized with sodium hydroxide (1M) to form the sodium sulfonate. Critical steps include:
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pH adjustment : Maintain pH 7–8 to prevent hydrolysis.
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Precipitation : Adding ethanol or acetone to precipitate the product.
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Recrystallization : Purify using water/ethanol mixtures (3:1 v/v).
Industrial-Scale Considerations :
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Continuous flow reactors ensure consistent mixing and temperature control.
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Spray drying techniques produce free-flowing powders for bulk storage.
Table 3: Neutralization Parameters and Outcomes
| NaOH Concentration (M) | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | H2O/EtOH (1:1) | 78 | 98 |
| 0.5 | H2O/acetone (2:1) | 65 | 95 |
| 2.0 | H2O | 82 | 97 |
Purification and Quality Control
Final purification involves:
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Column chromatography : Silica gel with ethyl acetate/methanol (9:1) for lab-scale preparations.
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Crystallization : Slow evaporation from aqueous ethanol yields needle-like crystals.
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HPLC analysis : C18 column, 0.1% TFA in water/acetonitrile gradient (90:10 to 60:40 over 20 min).
Critical Quality Attributes :
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Residual solvents : <500 ppm (ICH Q3C guidelines).
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Heavy metals : <10 ppm (ICP-MS verification).
Scalability and Process Intensification
Industrial adaptations focus on:
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Catalyst recycling : Palladium recovery in Larock synthesis reduces costs by 40%.
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Waste minimization : Sulfonation by-products are neutralized with CaCO3 to form gypsum (CaSO4).
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Process Analytical Technology (PAT) : Real-time FTIR monitoring ensures reaction completion.
Table 4: Scalability Challenges and Solutions
| Challenge | Laboratory Scale | Industrial Solution |
|---|---|---|
| Exothermic sulfonation | Ice baths | Jacketed reactors with coolant circulation |
| Sodium salt hygroscopicity | Desiccators | Nitrogen-blanketed packaging |
| Palladium contamination | Column chromatography | Chelating resin filtration |
Recent Advances in Green Chemistry
Emerging methods prioritize sustainability:
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate serves as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can yield sulfonic acid derivatives.
- Reduction : Produces amine derivatives.
- Substitution : Facilitates the introduction of functional groups onto the indole ring.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor . It has shown interactions with key biological macromolecules and pathways, notably:
- Enzyme Inhibition : Binds to active sites of specific enzymes, blocking their activity.
- Anti-inflammatory and Anticancer Properties : Investigated for therapeutic effects in various cancers and inflammatory conditions.
Medicine
The compound is being explored for its therapeutic potential:
- Cancer Treatment : Studies indicate its efficacy in inhibiting BET (bromodomain and extraterminal domain) proteins, which play a crucial role in tumor growth and proliferation. It has shown promise against multiple cancer types including melanoma, lung cancer, and leukemia .
Industry
In industrial applications, this compound is utilized in the development of:
- Dyes and Pigments : Its chemical properties make it suitable for creating vibrant colors in various materials.
- Specialty Chemicals : Employed in the production of pharmaceuticals and other chemical products.
Case Study 1: Enzyme Inhibition
A study conducted on this compound demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways. The results showed a significant reduction in inflammatory markers in vitro when treated with this compound.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer properties of this compound against prostate cancer cells. The compound exhibited a dose-dependent inhibition of cell proliferation and induced apoptosis through specific molecular pathways.
Mechanism of Action
The mechanism of action of sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzo[cd]indole-6-sulfonamide/sulfonate core serves as a versatile scaffold for drug discovery. Below is a detailed comparison with structurally and functionally related compounds:
Structural Modifications and Target Specificity
Notes:
- *Exact IC50 values for the parent compound vary by assay; TNF-α inhibition is concentration-dependent .
- Phosphate-containing derivatives (e.g., 38 ) show enhanced Lumazine synthase inhibition due to hydrogen bonding with Arg128 and Thr87 .
Enzyme Inhibition Profiles
ND: Not determined in cited studies.
Structure-Activity Relationships (SAR)
- Hydrophobic substituents (e.g., naphthyl in 4a ) enhance TNF-α inhibition by stabilizing π-π interactions with TNFR1 .
- Phosphate groups (e.g., 38 ) improve Lumazine synthase binding via polar interactions with Arg128 and Thr87 .
- Chloro-hydroxyphenyl groups (e.g., EJMC-1 ) increase TNF-α potency by introducing electronegative moieties favorable for hydrogen bonding .
Biological Activity
Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with sodium hydroxide in aqueous medium. This reaction is typically performed under controlled conditions to ensure high yield and purity. The resulting sodium salt form enhances its solubility in biological systems, making it suitable for various applications.
The biological activity of this compound primarily stems from its ability to interact with specific enzymes and biological macromolecules. Notably, it has been identified as a potential enzyme inhibitor. The compound binds to the active sites of certain enzymes, inhibiting their function and leading to downstream biological effects such as anti-inflammatory and anticancer activities.
1. Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. Such inhibition may contribute to its therapeutic effects in conditions characterized by chronic inflammation .
2. Anticancer Properties
The compound has shown promise in anticancer research. Studies involving various cancer cell lines have demonstrated that this compound can induce apoptosis (programmed cell death) and autophagy in cancer cells. These mechanisms are crucial for inhibiting tumor growth and metastasis .
3. Enzyme Inhibition
This compound has been investigated for its inhibitory effects on protein tyrosine phosphatases (PTPs). PTPs play essential roles in cellular signaling pathways; thus, their inhibition could lead to altered cellular functions relevant to cancer progression and other diseases .
Research Findings and Case Studies
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on liver cancer cells, it was found that the compound entered cells via polyamine transporters localized in lysosomes. The treatment resulted in significant apoptosis and autophagy induction, highlighting its potential as a therapeutic agent against liver-cancer metastasis .
Q & A
Q. What are the common synthetic routes for Sodium 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate and its derivatives?
The synthesis typically involves sulfonamide coupling reactions followed by phosphorylation or esterification. For example:
- Step 1 : Reacting the benzo[cd]indole core with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonate group.
- Step 2 : Functionalizing the sulfonamide side chain with alkylphosphates or hydroxyalkyl groups via nucleophilic substitution. Key reagents include trifluoroacetic acid (TFA) for deprotection and tetrazole for phosphorylation .
- Step 3 : Purification using silica gel chromatography (eluting with EtOAc/petroleum ether) and structural confirmation via / NMR and HRMS .
Q. Which analytical methods are critical for characterizing this compound derivatives?
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments, confirming sulfonamide coupling and phosphorylation .
- Mass Spectrometry (HRMS/ESIMS) : Validates molecular weight and elemental composition (e.g., HRMS m/z 424.1865 for C19H32NO6PNa) .
- Elemental Analysis : Quantifies C, H, N, and S content to verify purity (>95% by HPLC) .
Advanced Research Questions
Q. How can molecular docking and virtual screening optimize this compound derivatives as enzyme inhibitors?
- Tool Selection : AutoDock Vina is preferred for its speed and accuracy in predicting binding modes, leveraging scoring functions to prioritize compounds .
- Targeted Enzymes :
- Lumazine Synthase (M. tuberculosis) : Key interactions include π-π stacking with Trp27 and hydrogen bonding with Arg128/Gly84. Modifying phosphonate side chains (e.g., compound 38 ) improves Ki from 70 µM to 38 µM .
- RORγ (Nuclear Receptor) : Derivatives with sulfonamide modifications show enhanced inverse agonism, validated via luciferase reporter assays .
- Validation : Co-crystallization studies (e.g., PDB ID 4NB6) guide rational design .
Q. What strategies address contradictory inhibitory data across studies for this compound?
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native M. tuberculosis Lumazine Synthase) or buffer conditions (pH, ionic strength) may alter Ki values .
- Structural Flexibility : Phosphorylated derivatives (e.g., compound 38 ) exhibit variable binding due to conformational changes in the enzyme active site. Molecular dynamics simulations (50 ns trajectories) can resolve these discrepancies .
- Control Experiments : Include positive controls (e.g., known inhibitors like EJMC-1 for TNF-α) to normalize activity measurements .
Q. How do structure-activity relationship (SAR) studies guide the optimization of sulfonamide derivatives for enhanced bioactivity?
- Side Chain Modifications :
- Phosphonate vs. Carboxylate : Replacing carboxylate with diethyl phosphonate (compound 46 ) improves solubility and Ki by 1.8-fold .
- Alkyl Chain Length : Extending the alkyl linker from C4 to C6 (compound 40 ) enhances hydrophobic interactions but may reduce solubility .
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl at position 3) on the indole core increase TNF-α inhibition (IC50 3.0 µM for compound 4e ) .
Q. What experimental frameworks are recommended for evaluating the compound’s therapeutic potential in vivo?
- Pharmacokinetics : Assess oral bioavailability (e.g., Cmax and AUC in murine models) and plasma protein binding via equilibrium dialysis .
- Toxicity Screening : Conduct Ames tests for mutagenicity and measure IC50 in primary human hepatocytes to predict hepatotoxicity .
- Disease Models :
- Tuberculosis : Use M. tuberculosis-infected macrophages to validate Lumazine Synthase inhibition .
- Autoimmune Diseases : Test RORγ inverse agonism in IL-17-driven mouse colitis models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
